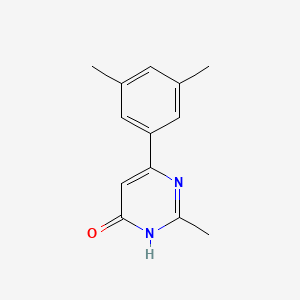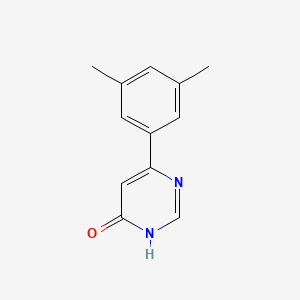
6-クロロ-N-(4-フルオロフェネチル)ピリダジン-3-アミン
概要
説明
6-Chloro-N-(4-fluorophenethyl)pyridazin-3-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine ring substituted with a chloro group at the 6-position and a fluorophenethyl group at the nitrogen atom of the pyridazine ring.
科学的研究の応用
Chemistry: In chemistry, 6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, 6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine can be used in the production of agrochemicals, dyes, and other chemical products.
作用機序
Target of Action
Pyridazinone derivatives, which include 6-chloro-n-(4-fluorophenethyl)pyridazin-3-amine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine may interact with its targets in a similar manner.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of 6-chloropyridazin-3-amine with 4-fluorophenethylamine under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 6-Chloro-N-(4-fluorophenethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or fluorophenethyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with conditions tailored to the specific substitution desired.
Major Products Formed:
Oxidation products include pyridazine-3-one derivatives.
Reduction products may include pyridazine-3-amine derivatives.
Substitution products can vary widely depending on the nucleophile used.
類似化合物との比較
6-Chloro-N-(2-chlorophenethyl)pyridazin-3-amine
6-Chloro-N-(3-fluorophenethyl)pyridazin-3-amine
6-Chloro-N-(4-methylphenethyl)pyridazin-3-amine
Uniqueness: 6-Chloro-N-(4-fluorophenethyl)pyridazin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and fluorophenethyl groups may confer distinct properties compared to similar compounds.
特性
IUPAC Name |
6-chloro-N-[2-(4-fluorophenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-11-5-6-12(17-16-11)15-8-7-9-1-3-10(14)4-2-9/h1-6H,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYOKRYZNAJWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


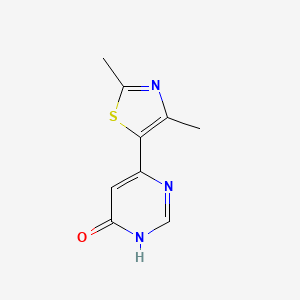
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)

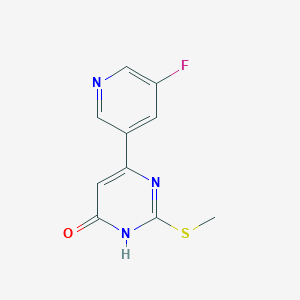
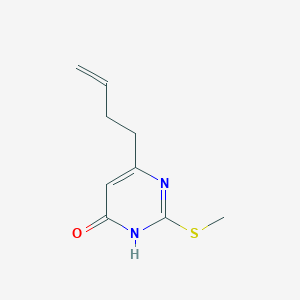


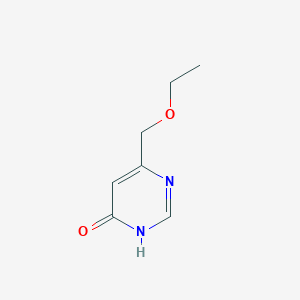
![N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486793.png)

